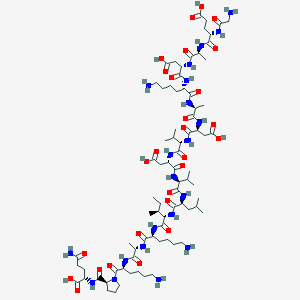
2,4,5-T Ester méthylique
Vue d'ensemble
Description
Methyl (2,4,5-trichlorophenoxy)acetate is a useful research compound. Its molecular formula is C9H7Cl3O3 and its molecular weight is 269.5 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (2,4,5-trichlorophenoxy)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190451. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl (2,4,5-trichlorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2,4,5-trichlorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surveillance environnementale
2,4,5-T Ester méthylique: est utilisé dans la surveillance environnementale pour détecter la présence d'herbicides dans les sources d'eau. Sa détection est essentielle pour évaluer la qualité de l'eau et garantir le respect des réglementations environnementales. Des techniques avancées comme la chromatographie liquide couplée à la spectrométrie de masse (LC/MS) sont utilisées à cette fin, offrant une sensibilité et une précision élevées .
Chimie agricole
Dans le domaine de la chimie agricole, This compound sert de standard analytique pour étudier le comportement des herbicides dans les cultures et le sol. Il aide à comprendre les schémas de dégradation et le devenir environnemental des herbicides chlorophénoxy, ce qui est essentiel pour développer des pratiques agricoles durables .
Toxicologie
La recherche toxicologique utilise This compound pour étudier les impacts potentiels sur la santé de l'exposition aux herbicides. Il est important pour déterminer les niveaux d'exposition sûrs et comprendre les mécanismes de toxicité, ce qui peut conduire à des directives de sécurité et des évaluations des risques améliorées .
Synthèse chimique
Ce composé est également important en synthèse chimique, où il est utilisé comme réactif ou intermédiaire dans la production de molécules plus complexes. Sa réactivité et sa stabilité dans diverses conditions sont des caractéristiques clés explorées dans la recherche en chimie synthétique .
Formulation de pesticides
This compound: est impliqué dans la formulation de pesticides. Les chercheurs l'utilisent pour créer des mélanges de pesticides plus efficaces avec des propriétés améliorées telles qu'une puissance accrue, un impact environnemental réduit et une action ciblée contre des ravageurs spécifiques .
Développement de méthodes analytiques
Les chimistes analytiques utilisent This compound pour développer de nouvelles méthodes de détection et de quantification des herbicides. Il est essentiel de créer des techniques analytiques plus efficaces, fiables et rentables .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. Cette application est particulièrement pertinente dans la création de revêtements spécialisés qui peuvent résister aux dommages ou à la dégradation chimiques .
Pharmacologie
Bien qu'il ne s'agisse pas d'un composé pharmaceutique, This compound peut être utilisé dans des études pharmacologiques pour comprendre l'interaction des produits chimiques avec les systèmes biologiques. Cela peut éclairer le développement de systèmes d'administration de médicaments qui imitent ces interactions .
Propriétés
IUPAC Name |
methyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-9(13)4-15-8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGUOYQGHBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172875 | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-37-6 | |
| Record name | 2,4,5-T Methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-T Methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131049BJ6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical challenges are associated with analyzing 2,4,5-T Methyl Ester alongside other herbicides, and how does the research address this?
A: Analyzing 2,4,5-T Methyl Ester in mixtures with other herbicides, particularly using gas chromatography, can be challenging due to potential co-elution. The research demonstrates that using packed columns for analysis often leads to interference, particularly from the herbicide Ramrod, affecting the accurate detection of 2,4,5-T Methyl Ester []. To overcome this, the researchers explored chemically bonded fused silica capillary columns, finding that these specialized columns offer superior separation capabilities, allowing for the distinct detection of 2,4,5-T Methyl Ester without interference from other herbicides like Ramrod []. This highlights the importance of selecting appropriate chromatographic techniques and columns for accurate analysis of complex herbicide mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)











